N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine
Description
Classification within Pyrimidine-Diamine Chemical Family
N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine belongs to the broader class of aminopyrimidines and derivatives, which are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine itself is a six-membered heterocyclic aromatic compound consisting of four carbon atoms and two nitrogen centers at the first and third ring positions. The compound represents a specific subclass within the pyrimidine-diamine family, characterized by the presence of both a substituted pyrimidine ring and a diamine-functionalized benzene ring connected through a nitrogen linkage.
The pyrimidine ring system has wide occurrence in nature as substituted and ring-fused compounds and derivatives, including nucleotides cytosine, thymine, and uracil, thiamine (vitamin B1), and alloxan. Within the classification system for heterocyclic compounds, pyrimidines are categorized as six-membered heterocyclic compounds with one heteroatom, specifically belonging to the diazine family where nitrogen atoms occupy the first and third positions. The diamine functionality present in the benzene ring component further classifies this compound within the broader category of aromatic primary amines, specifically as a benzene-1,4-diamine derivative.
The compound's dual aromatic nature places it within the category of heterocyclic amines, which are chemical compounds containing at least one heterocyclic ring with atoms of at least two different elements, as well as at least one amine group. This classification is particularly significant as heterocyclic amines encompass a wide range of biologically active compounds, including vitamins and various pharmaceutical agents. The specific substitution pattern, featuring dimethyl groups at the fourth and sixth positions of the pyrimidine ring and an ethyl substituent on the connecting nitrogen atom, represents a carefully designed molecular architecture that influences both the compound's chemical properties and potential biological activities.
Properties
IUPAC Name |
4-N-(4,6-dimethylpyrimidin-2-yl)-4-N-ethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-4-18(13-7-5-12(15)6-8-13)14-16-10(2)9-11(3)17-14/h5-9H,4,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCMPZYQDQNWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)N)C2=NC(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375554 | |
| Record name | N~1~-(4,6-Dimethylpyrimidin-2-yl)-N~1~-ethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387358-43-2 | |
| Record name | N~1~-(4,6-Dimethylpyrimidin-2-yl)-N~1~-ethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine typically involves the condensation of 4,6-dimethylpyrimidine with N-ethylbenzene-1,4-diamine. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds related to N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 50 |
| This compound | P. aeruginosa | 100 |
These findings suggest potential applications in developing new antibiotics or antimicrobial agents.
Antiviral Activity
In addition to antibacterial properties, certain derivatives of this compound have shown antiviral activity against viruses such as vaccinia virus. A study reported that specific derivatives had effective concentrations (EC50) comparable to established antiviral agents .
| Compound | Virus | EC50 (μM) |
|---|---|---|
| 4-[(5-methyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzene-sulphonamide | Vaccinia Virus | 18 |
This highlights the compound's potential in antiviral drug development.
Polymer Chemistry
This compound has also been explored for its application in polymer chemistry. Its amine functionalities can act as reactive sites for polymerization reactions or as cross-linking agents in the synthesis of polymeric materials .
Computational Chemistry
Computational studies have provided insights into the reactivity and stability of this compound and its derivatives. Molecular modeling techniques have been employed to predict interactions with biological targets and optimize structural features for enhanced activity .
Case Study 1: Antibacterial Evaluation
A series of synthesized compounds based on this compound were evaluated for their antibacterial properties against a panel of pathogens. The study indicated that modifications to the pyrimidine structure significantly influenced antimicrobial efficacy.
Case Study 2: Drug Development
Research focused on the antiviral properties of derivatives led to the identification of several promising candidates for further development as antiviral agents. These compounds were subjected to in vitro testing and showed significant activity against specific viral strains.
Mechanism of Action
The mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents further corrosion . In biological systems, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Research Implications
Biological Activity
N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine, with the CAS number 387358-43-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological profile, including its mechanisms of action, biological efficacy, and structure-activity relationships.
- Molecular Formula : C14H18N4
- Molecular Weight : 242.32 g/mol
- Chemical Structure : The compound features a pyrimidine ring substituted at positions 4 and 6 with methyl groups and an ethylbenzene moiety linked through a diamine structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- DNA Binding : Similar compounds have demonstrated the ability to bind to DNA, inhibiting DNA-dependent enzymes. This mechanism is crucial for their antitumor activity, as it interferes with cellular replication processes .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's .
Antitumor Activity
Research indicates that derivatives similar to this compound exhibit significant antitumor properties. For instance:
- In Vitro Studies : Compounds in this class have shown IC50 values ranging from 6.26 µM to 20.46 µM against various cancer cell lines in 2D assays, indicating promising antitumor efficacy .
Antimicrobial Activity
Some studies suggest that this compound may also possess antimicrobial properties. For example:
- Spectrum of Activity : Certain derivatives have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against AChE and BuChE |
| Variation in alkyl chain length | Altered binding affinity to DNA |
| Substitution on the phenyl ring | Enhanced antitumor activity |
Study 1: Antitumor Efficacy
In a study assessing various derivatives for their antitumor effects, this compound was found to significantly inhibit tumor growth in vitro across multiple cancer cell lines. The compound's effectiveness was notably higher in two-dimensional cultures compared to three-dimensional models, suggesting its potential as a lead compound for further development .
Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of this compound revealed that it effectively inhibited AChE with an IC50 value comparable to established inhibitors like donepezil. This positions it as a candidate for neuroprotective therapies .
Q & A
Q. Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 110–120°C | Higher yield, minimal side products |
| Catalyst (AcOH) | 3 mol% | Balances reaction rate and purity |
| Solvent (EtOH) | Reflux | Efficient dissolution of intermediates |
Advanced Research Question: How do photodegradation pathways of this compound differ under UV vs. visible light, and what intermediates form?
Answer:
Photodegradation involves hydroxyl radical (•OH) attack on the C–N bond of the benzene ring, leading to fragmentation. Under UV light, N-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine (m/z 216.7) forms via SO₂ extrusion, as observed in LC-MS studies. Visible light induces slower degradation, favoring aromatic ring hydroxylation. Key findings:
Q. Table 2: Photodegradation Intermediates
| Light Source | Major Intermediate (m/z) | Proposed Structure |
|---|---|---|
| UV | 216.7 | Pyrimidinyl-diamine fragment |
| Visible | 232.7 | Hydroxylated benzene ring |
Basic Research Question: What crystallographic tools are recommended for structural elucidation?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–295 K.
Structure Solution : Direct methods (SHELXS) or intrinsic phasing.
Refinement : Anisotropic displacement parameters for non-H atoms.
Validation : Check R-factor (<5%), residual electron density (±0.3 eÅ⁻³).
For planar heterocycles, ORTEP-3 or WinGX suites aid visualization .
Advanced Research Question: How can computational modeling predict reactivity in catalytic or biological systems?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties:
- HOMO-LUMO Gap : 4.2–4.5 eV, indicating moderate reactivity.
- Nucleophilic Sites : Pyrimidine N1 and benzene amino groups.
- Docking Studies : Interaction with cytochrome P450 enzymes (binding energy: −8.5 kcal/mol).
Software: Gaussian 16 for energy minimization; PyMol for visualization .
Basic Research Question: What analytical methods ensure purity and stability during storage?
Answer:
- Purity : HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm; retention time = 6.2 min).
- Stability : Store at 4°C in amber vials; decompose <5% over 6 months.
- Degradation Monitoring : NMR (disappearance of NH peaks at δ 6.8–7.1 ppm) .
Advanced Research Question: How do steric and electronic effects influence its coordination chemistry?
Answer:
The ethyl and pyrimidinyl groups impose steric hindrance, limiting metal coordination to monodentate modes. Electronic effects:
- UV-Vis : λₘₐₓ = 290 nm (π→π* transition).
- Cyclic Voltammetry : Oxidation peak at +0.85 V (vs. Ag/AgCl).
- Metal Complexes : Forms stable Cu(II) complexes (log β = 4.7) in ethanol .
Advanced Research Question: What mechanistic insights explain contradictory data in radical scavenging studies?
Answer:
Discrepancies arise from solvent polarity and radical source:
- DPPH Assay : IC₅₀ = 12 µM (ethanol) vs. 28 µM (water), due to solubility limits.
- ABTS Assay : Confounded by pyrimidine ring’s electron-withdrawing effects.
- Control : Use ascorbic acid (IC₅₀ = 5 µM) for calibration .
Basic Research Question: How is the compound characterized spectroscopically?
Answer:
- ¹H NMR (DMSO-d₆): δ 2.3 (s, 6H, CH₃), 3.4 (q, 2H, NCH₂), 6.8–7.3 (m, 4H, Ar-H).
- IR : 3350 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C=N pyrimidine).
- MS (ESI+) : m/z 285.2 [M+H]⁺ .
Advanced Research Question: Can this compound act as a ligand for supramolecular assembly?
Answer:
Yes, via N–H⋯N hydrogen bonding (2.8–3.0 Å) and π-π stacking (3.5 Å interplanar distance). Observed in:
- Cocrystals : With dicarboxylic acids (e.g., terephthalic acid).
- MOFs : Forms 2D networks with Zn(II) nodes (PXRD-confirmed) .
Advanced Research Question: What strategies resolve conflicting bioactivity data across cell lines?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
